Nortrachelogenin
Overview
Description
Synthesis Analysis
The synthesis analysis of Nortrachelogenin is not available in the retrieved information.Molecular Structure Analysis
Nortrachelogenin has a molecular weight of 374.38 and a molecular formula of C20H22O712. Its structure includes an α-hydroxylated lactone4.
Chemical Reactions Analysis
The specific chemical reactions involving Nortrachelogenin are not detailed in the retrieved information.Physical And Chemical Properties Analysis
Nortrachelogenin appears as a white to off-white solid2. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc1.
Scientific Research Applications
Anti-Inflammatory Properties : Nortrachelogenin shows significant anti-inflammatory effects. It was found to reduce inflammation in mouse models and inhibit the production of inflammatory factors like nitric oxide, prostaglandin E2, interleukin-6, and monocyte chemotactic protein-1. This suggests its potential use in developing anti-inflammatory treatments (Laavola et al., 2016).
Effects on Central Nervous System : Nortrachelogenin has been observed to produce depressive effects on the central nervous system in animal models, indicating its potential for research in neurological and psychiatric conditions (Kato, Hashimoto, & Kidokor, 1979).
Fibrosis Treatment : It attenuates alternative macrophage activation and reduces fibrosis in murine models. This implies its potential therapeutic application in treating fibrosing conditions (Pemmari et al., 2018).
Antifungal Properties : Nortrachelogenin has been shown to elicit an apoptotic response in Candida albicans, indicating its potential as an antifungal agent (Lee, Woo, & Lee, 2016).
Antibacterial Effects : Studies reveal that nortrachelogenin exhibits antibacterial effects, especially against Escherichia coli O157, by disrupting the cytoplasmic membrane. This highlights its potential for development into antibiotic drugs (Lee et al., 2015).
Antitumor and Antileukemic Properties : Nortrachelogenin has shown effectiveness against leukemia and cancer in traditional Chinese medicine, as well as in inhibiting HIV-1 in vitro, indicating its potential in antitumor and antileukemic therapy (Hu et al., 2000).
Inhibition of Nitric Oxide Production : It has been found to inhibit nitric oxide production, which has implications in anti-allergic and anti-inflammatory research (Wang, Unehara, & Kitanaka, 2005).
Safety And Hazards
Nortrachelogenin is toxic and contains a pharmaceutically active ingredient7. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes7.
Future Directions
The potential of Nortrachelogenin as a candidate for antibiotic drug development has been suggested, given its antibacterial effect5. However, more research is needed to fully understand its biological effects and potential applications.
properties
IUPAC Name |
(3S,4S)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBJWXLODLDRH-XOBRGWDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nortrachelogenin | |
CAS RN |
34444-37-6 | |
Record name | Nortrachelogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34444-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 34444-37-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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